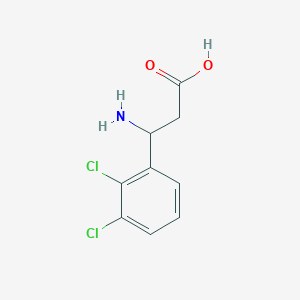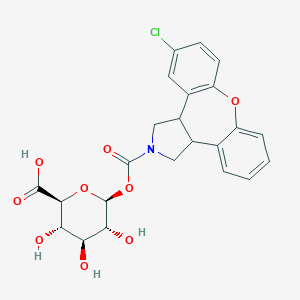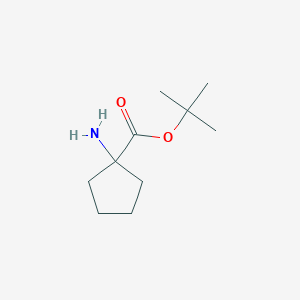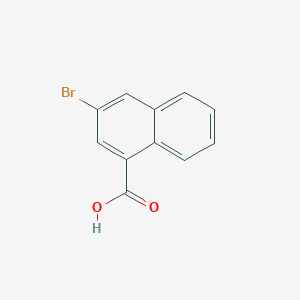
3-bromonaphthalene-1-carboxylic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-bromonaphthalene-1-carboxylic acid derivatives involves palladium-catalyzed reactions, including perarylation accompanied by C-H bond cleavage and decarboxylation, leading to tetraarylated products (Nakano et al., 2008). Additionally, Grignard reagents formed from 1-bromonaphthalenes provide a route to binaphthyl-2-carboxylic acids through nucleophilic aromatic substitution (Hotta et al., 1990).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques. For example, 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxylic acid was investigated using X-ray crystallography, NMR, MS, and IR techniques, revealing detailed structural information (Liu et al., 2009).
Chemical Reactions and Properties
The chemical behavior of 3-bromonaphthalene-1-carboxylic acid and its derivatives includes electrophilic cyclizations leading to highly functionalized 2-bromonaphthalenes (Wang et al., 2014). Intramolecular carbopalladation of nitriles is another reaction path for the synthesis of 3,4-disubstituted 2-aminonaphthalenes (Tian et al., 2003).
Physical Properties Analysis
The physical properties of compounds related to 3-bromonaphthalene-1-carboxylic acid are influenced by their molecular structures. For instance, yttrium benzene dicarboxylates exhibit luminescent properties, which are studied to understand the effect of structural variations on their physical behavior (Thirumurugan & Natarajan, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's structure and substituents. The photodecarboxylative addition of carboxylates to phthalimides serves as a key step in synthesizing biologically active compounds, demonstrating the chemical versatility of these molecules (Anamimoghadam et al., 2017).
Applications De Recherche Scientifique
-
Organic Synthesis : Carboxylic acids are used in organic synthesis to obtain small molecules and macromolecules . They are active in organic reactions such as substitution, elimination, oxidation, and coupling .
-
Nanotechnology : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . They can modify the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
-
Polymers : Carboxylic acids have applications in the area of polymers. They can be used to produce synthetic or natural polymers . They can also be used as monomers, additives, catalysts, etc .
-
Medical Field : Carboxylic acids can be used in the medical field. For example, some carboxylic acids such as citric acid, lactic acid, or fumaric acid are produced by fermentation and are applied in the food industry .
-
Pharmacy : In the pharmaceutical industry, carboxylic acids and their derivatives are used in the production of drugs .
-
Food Industry : Carboxylic acids can be used as food additives . They can also be used for flavorings .
-
Chemical Reactions : Carboxylic acids are active in organic reactions such as substitution, elimination, oxidation, coupling, etc . They can interact easily with polar compounds, forming bridges of H, obtaining high boiling points .
-
Nanomaterials : Carboxylic acids can be used in the production of nanomaterials . They can modify the surface of nanostructures such as carbon nanotubes and graphene .
-
Medical Field : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid are produced by fermentation and are applied in the food industry .
-
Pharmacy : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and presented chemical structure highly polar . They are used in the pharmaceutical industry .
-
Food Industry : Carboxylic acids can be used as food additives . They can also be used for flavorings .
-
Protodeboronation : Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation . This process could potentially involve “3-bromonaphthalene-1-carboxylic Acid”, although specific information is not available.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGVNBGHCCLMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470949 | |
| Record name | 3-Bromonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromonaphthalene-1-carboxylic Acid | |
CAS RN |
16726-66-2 | |
| Record name | 3-Bromonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromonaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

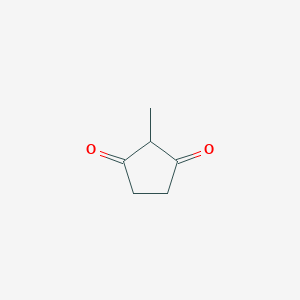
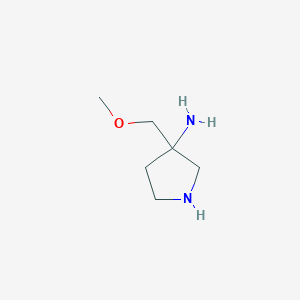
![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)
dimethyl-](/img/structure/B45161.png)
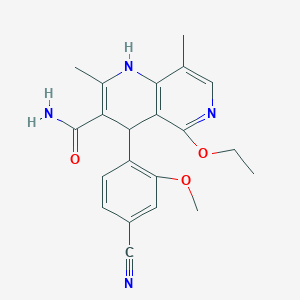
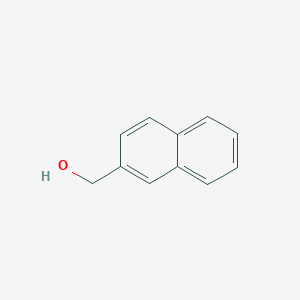
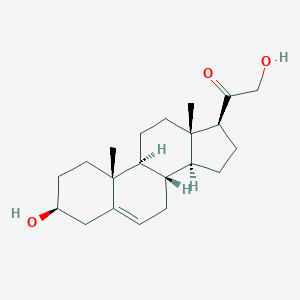
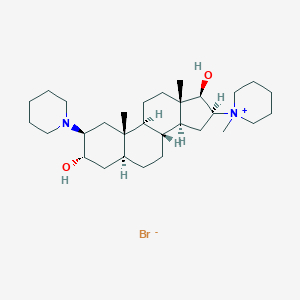
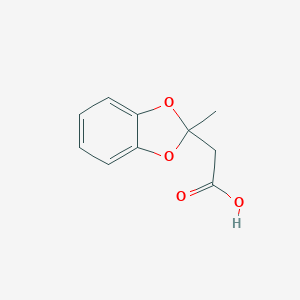
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
